molecular formula C18H22FN3O2 B6087930 N-{[2-(diethylamino)-3-pyridinyl]methyl}-3-fluoro-4-methoxybenzamide

N-{[2-(diethylamino)-3-pyridinyl]methyl}-3-fluoro-4-methoxybenzamide

Cat. No. B6087930
M. Wt: 331.4 g/mol
InChI Key: YCSURZXLOKYCPA-UHFFFAOYSA-N
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Description

N-{[2-(diethylamino)-3-pyridinyl]methyl}-3-fluoro-4-methoxybenzamide, commonly known as FPMB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. It belongs to the class of benzamide derivatives and has been shown to exhibit promising results in various preclinical studies.

Mechanism of Action

The exact mechanism of action of FPMB is not fully understood. However, it has been proposed that FPMB exerts its therapeutic effects through the inhibition of various enzymes and signaling pathways. For example, FPMB has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. It has also been shown to inhibit the activity of protein kinases, which play a crucial role in cell signaling pathways.
Biochemical and Physiological Effects:
FPMB has been shown to exhibit various biochemical and physiological effects in preclinical studies. For example, it has been shown to induce apoptosis, inhibit cell migration and invasion, reduce inflammation and oxidative stress, and improve cognitive function. It has also been shown to modulate various signaling pathways, including the PI3K/AKT/mTOR pathway and the NF-κB pathway.

Advantages and Limitations for Lab Experiments

One of the major advantages of using FPMB in lab experiments is its high potency and selectivity. It has been shown to exhibit potent activity against various cancer cell lines and neurological disorders at low concentrations. However, one of the limitations of using FPMB is its low solubility in water, which can make it challenging to administer in vivo. Additionally, further studies are needed to determine the pharmacokinetic and pharmacodynamic properties of FPMB.

Future Directions

There are several potential future directions for the research on FPMB. One possible direction is to investigate its potential therapeutic applications in other diseases, such as cardiovascular diseases and metabolic disorders. Another direction is to develop more potent and selective analogs of FPMB that can overcome its limitations. Additionally, further studies are needed to determine the safety and efficacy of FPMB in vivo and to elucidate its exact mechanism of action.
Conclusion:
In conclusion, FPMB is a promising chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. It has been shown to exhibit potent activity against various diseases, including cancer, neurological disorders, and inflammation. However, further studies are needed to determine its safety and efficacy in vivo and to develop more potent and selective analogs.

Synthesis Methods

The synthesis of FPMB involves the reaction of 3-fluoro-4-methoxybenzoic acid with thionyl chloride to yield the corresponding acid chloride. This intermediate is then reacted with N,N-diethyl-3-pyridinecarboxamide in the presence of a base to obtain FPMB. The yield of this process is around 60%, and the purity of the final product can be increased through recrystallization.

Scientific Research Applications

FPMB has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurological disorders, and inflammation. In cancer research, FPMB has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. It has also been demonstrated to induce apoptosis and inhibit cell migration and invasion. In neurological disorders, FPMB has been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease. In inflammation research, FPMB has been shown to reduce inflammation and oxidative stress in animal models of arthritis.

properties

IUPAC Name

N-[[2-(diethylamino)pyridin-3-yl]methyl]-3-fluoro-4-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22FN3O2/c1-4-22(5-2)17-14(7-6-10-20-17)12-21-18(23)13-8-9-16(24-3)15(19)11-13/h6-11H,4-5,12H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCSURZXLOKYCPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=C(C=CC=N1)CNC(=O)C2=CC(=C(C=C2)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[[2-(diethylamino)pyridin-3-yl]methyl]-3-fluoro-4-methoxybenzamide

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